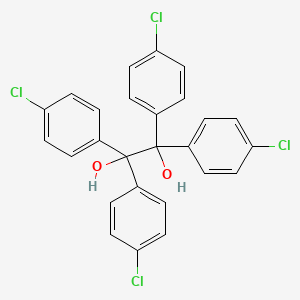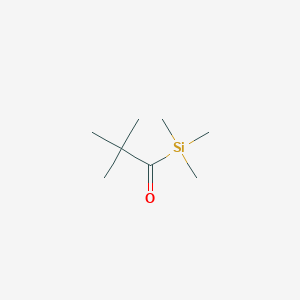
Methyl (E)-3-chloro-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-chloro-2-butenoate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from the reaction of methanol and 3-chloro-2-butenoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-3-chloro-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-chloro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Electrophilic Addition: Bromine or hydrogen chloride can be added across the double bond.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products such as 3-azido-2-butenoate or 3-thiocyanato-2-butenoate.
Addition: Products like 3,4-dibromo-2-butenoate.
Oxidation: Products such as 3-chloro-2-butenoic acid.
Aplicaciones Científicas De Investigación
Methyl (E)-3-chloro-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl (E)-3-chloro-2-butenoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of new products. The ester group can undergo hydrolysis to form the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-3-bromo-2-butenoate
- Methyl (E)-3-iodo-2-butenoate
- Methyl (E)-3-fluoro-2-butenoate
Uniqueness
Methyl (E)-3-chloro-2-butenoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C5H7ClO2 |
|---|---|
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
methyl (Z)-3-chlorobut-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-4(6)3-5(7)8-2/h3H,1-2H3/b4-3- |
Clave InChI |
NQMWPCBPCHDUBG-ARJAWSKDSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC)/Cl |
SMILES canónico |
CC(=CC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





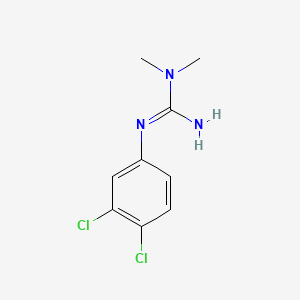
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)

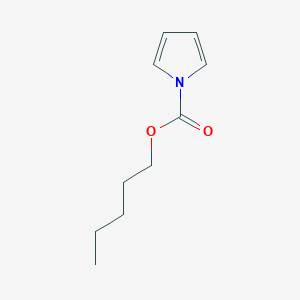
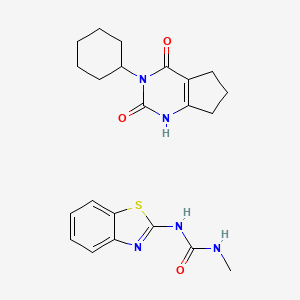
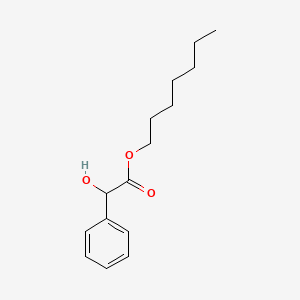
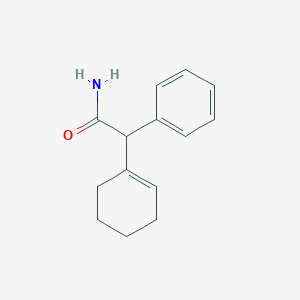
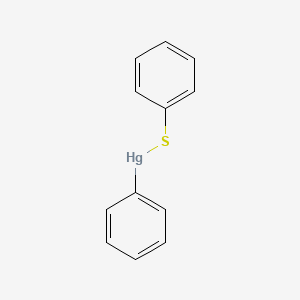
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
